molecular formula C19H29N3O5S B2751390 N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide CAS No. 896286-75-2

N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide

Cat. No.: B2751390
CAS No.: 896286-75-2
M. Wt: 411.52
InChI Key: MZCPKWOTXFFTHN-UHFFFAOYSA-N
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Description

N'-{[1-(4-Methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide is a synthetic small molecule characterized by a central pyrrolidine ring substituted with a 4-methoxybenzenesulfonyl group at the N1 position. The pyrrolidine’s C2 position is further functionalized with a methyl group linked to an ethanediamide moiety, which is N-substituted with a branched 3-methylbutyl chain.

Properties

IUPAC Name

N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S/c1-14(2)10-11-20-18(23)19(24)21-13-15-5-4-12-22(15)28(25,26)17-8-6-16(27-3)7-9-17/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCPKWOTXFFTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl sulfonyl group. The final step involves the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature and pH, are adjusted based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Comparisons

Pyrrolidine vs. Piperidine Derivatives

The pyrrolidine core in the target compound distinguishes it from piperidine-based analogues, such as those described in (e.g., 4-anilidopiperidine derivatives). Key differences include:

  • Substituent Effects : The 4-methoxybenzenesulfonyl group in the target compound introduces electron-withdrawing and bulky substituents, whereas piperidine derivatives in feature propionamide and anilido groups, which may enhance solubility or receptor interactions .
Sulfonamide-Containing Analogues

describes a chromen-2-yl sulfonamide derivative (mass: 603.0 [M+1], MP: 252–255°C). Comparisons include:

  • Thermal Stability : The target compound’s 4-methoxybenzenesulfonyl group may reduce melting points compared to the fluorinated chromen-2-yl sulfonamide in , though experimental data are needed for confirmation .
  • Biological Relevance: Sulfonamide groups are known to enhance binding to carbonic anhydrases or kinases. The chromen-2-yl analogue’s fluorinated aromatic system () likely confers distinct selectivity compared to the target compound’s methoxy-substituted aryl group .
Pyrrolidine Derivatives with Complex Substitutions

highlights triazine-linked pyrrolidine derivatives with dimethylamino and hydroxymethyl substituents. Contrasts with the target compound include:

  • Synthetic Complexity : The target compound’s ethanediamide linker simplifies synthesis compared to triazine-based frameworks in , which require multi-step coupling reactions .

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Purification

IntermediateKey Functional GroupPurification MethodYield (%)Reference
Sulfonylated pyrrolidineBenzenesulfonylColumn chromatography (SiO₂, 30% EtOAc/hexane)62
Amide-coupled productEthanediamideRecrystallization (ethanol/water)78

Q. Table 2. Computational Parameters for Target Docking

SoftwareForce FieldLigand FlexibilitySolvation ModelReference
AutoDock VinaAMBERTorsional DOF enabledGBVI implicit
GROMACSCHARMM36Rigid receptorTIP3P explicit

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